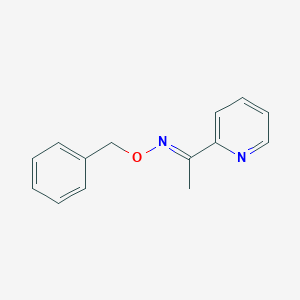
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is an organic compound that features a pyridine ring attached to an ethanone group, with an O-benzyl oxime moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime typically involves the reaction of pyridin-2-yl ethanone with benzyl hydroxylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxime ethers, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
類似化合物との比較
Similar Compounds
Pyridin-2-yl ethanone: Lacks the oxime group, making it less versatile in certain reactions.
Benzyl oxime: Does not have the pyridine ring, limiting its applications in coordination chemistry.
Pyridin-2-yl methanone oxime: Similar structure but different positioning of the oxime group.
Uniqueness
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is unique due to the combination of the pyridine ring and the O-benzyl oxime group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
(E)-N-phenylmethoxy-1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZFFMRKRXHMBH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)
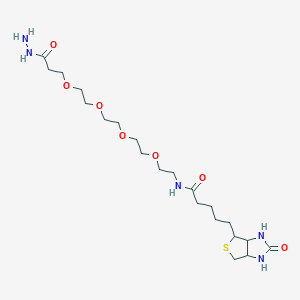
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)
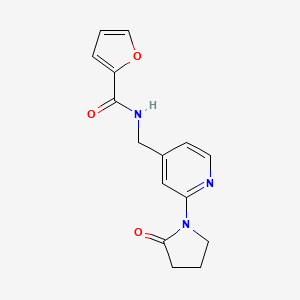

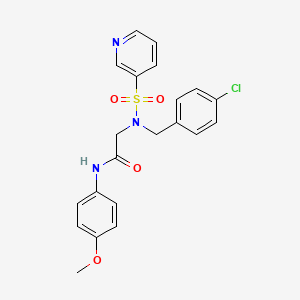
![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)
![8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2435943.png)

![(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2435946.png)
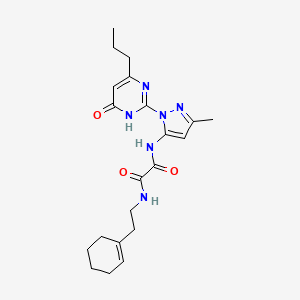
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
